molecular formula C9H18O B13568287 (1s,3r)-3-Pentylcyclobutan-1-ol

(1s,3r)-3-Pentylcyclobutan-1-ol

Cat. No.: B13568287
M. Wt: 142.24 g/mol
InChI Key: XRAZNNXBNLGJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,3r)-3-Pentylcyclobutan-1-ol is a chiral cyclobutanol derivative with the molecular formula C9H18O It is characterized by a cyclobutane ring substituted with a pentyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3r)-3-Pentylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo nucleophilic addition reactions with pentyl Grignard reagents. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether or tetrahydrofuran, and requires careful temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1s,3r)-3-Pentylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of pentylcyclobutanone.

    Reduction: Formation of pentylcyclobutane.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

(1s,3r)-3-Pentylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (1s,3r)-3-Pentylcyclobutan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Additionally, the cyclobutane ring’s rigidity can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1s,3r)-3-Pentylcyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (1s,3r)-3-Pentylcyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    (1s,3r)-3-Pentylcyclobutan-1-amine: Contains an amine group, leading to different chemical and biological properties.

Uniqueness

(1s,3r)-3-Pentylcyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and a hydroxyl group

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

3-pentylcyclobutan-1-ol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-8-6-9(10)7-8/h8-10H,2-7H2,1H3

InChI Key

XRAZNNXBNLGJSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.